(2-Bromopyridin-3-yl)methanamine (2-Bromopyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 205744-15-6
VCID: VC2387006
InChI: InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
SMILES: C1=CC(=C(N=C1)Br)CN
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol

(2-Bromopyridin-3-yl)methanamine

CAS No.: 205744-15-6

Cat. No.: VC2387006

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromopyridin-3-yl)methanamine - 205744-15-6

CAS No. 205744-15-6
Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
IUPAC Name (2-bromopyridin-3-yl)methanamine
Standard InChI InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Standard InChI Key NQCCXGCXCFAFGB-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)Br)CN
Canonical SMILES C1=CC(=C(N=C1)Br)CN

Structural Identification and Characterization

(2-Bromopyridin-3-yl)methanamine is identified by the CAS number 205744-15-6 and possesses a molecular formula of C6H7BrN2. Structurally, it consists of a pyridine ring with a bromine atom at the 2-position and a methylamine group (-CH2NH2) at the 3-position. This specific arrangement of functional groups contributes to its unique chemical reactivity and potential applications in pharmaceutical intermediate synthesis.

The compound's structural identifiers and chemical characteristics are summarized in Table 1:

ParameterValue
CAS Number205744-15-6
IUPAC Name(2-bromopyridin-3-yl)methanamine
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Standard InChIInChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Standard InChIKeyNQCCXGCXCFAFGB-UHFFFAOYSA-N
SMILESC1=CC(=C(N=C1)Br)CN
Canonical SMILESC1=CC(=C(N=C1)Br)CN
PubChem Compound ID21624282

Table 1: Structural identifiers and chemical characteristics of (2-Bromopyridin-3-yl)methanamine

Physical Properties

The physical properties of (2-Bromopyridin-3-yl)methanamine reveal important characteristics that influence its handling, storage, and application in research settings. Understanding these properties is essential for researchers working with this compound.

Appearance and Physical State

(2-Bromopyridin-3-yl)methanamine typically appears as white powders in its pure form . This physical appearance is consistent with many crystalline organic compounds containing nitrogen-based functional groups.

Thermodynamic Properties

The compound exhibits specific thermodynamic properties that affect its behavior under various conditions:

PropertyValue
Boiling Point283.9°C at 760 mmHg
Density1.574 g/cm³
LogP2.00310

Table 2: Thermodynamic properties of (2-Bromopyridin-3-yl)methanamine

The relatively high boiling point (283.9°C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amine group. The LogP value of approximately 2.00 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that can be advantageous in drug development contexts.

Synthesis Methods

The synthesis of (2-Bromopyridin-3-yl)methanamine involves specific chemical reactions that yield the desired product with high purity. According to available research, the following methods have been documented:

Nucleophilic Substitution Approach

A common synthetic route involves nucleophilic substitution reactions using brominated pyridine derivatives. The process typically follows these steps:

  • A brominated pyridine derivative serves as the starting material

  • Reaction with an amine (such as methylamine) under elevated temperatures

  • Cooling of the reaction mixture

  • Extraction of the product using organic solvents (commonly ethyl acetate)

  • Purification through column chromatography

This method allows for controlled formation of the carbon-nitrogen bond while maintaining the bromine substitution at the 2-position of the pyridine ring.

Pharmaceutical Synthesis Applications

In pharmaceutical contexts, (2-Bromopyridin-3-yl)methanamine has been mentioned as an intermediate in synthesis pathways. For instance, in patent JP2012082186A, the compound is noted as a synthetic intermediate in the preparation of insecticidal arylpyrrolidines . This suggests its utility in multistep organic synthesis routes for bioactive compounds.

Applications and Research Significance

(2-Bromopyridin-3-yl)methanamine serves multiple functions in chemical research and pharmaceutical development due to its unique structure and reactivity profile.

Pharmaceutical Intermediates

The primary application of (2-Bromopyridin-3-yl)methanamine is as a pharmaceutical intermediate. Its brominated pyridine scaffold with an amine functional group makes it valuable for constructing more complex molecular structures . The bromine atom at position 2 serves as an excellent leaving group for further functionalization through various coupling reactions, while the amine group provides opportunities for amide formation, alkylation, or other nitrogen-centered transformations.

Research Chemical

As a research chemical, (2-Bromopyridin-3-yl)methanamine enables the exploration of structure-activity relationships in medicinal chemistry. The compound's core structure appears in various bioactive molecules, making it a valuable building block for creating compound libraries and investigating new pharmaceutical candidates .

Chemical Reactivity

The chemical reactivity of (2-Bromopyridin-3-yl)methanamine is largely determined by its functional groups and electronic structure.

Reactivity of the Amine Group

The primary amine (-CH2NH2) group is nucleophilic and can participate in various reactions:

  • Nucleophilic substitution reactions

  • Amide and peptide bond formation

  • Imine formation with aldehydes and ketones

  • Alkylation and acylation reactions

Reactivity of the Brominated Pyridine

The bromine at position 2 of the pyridine ring makes this position activated toward nucleophilic aromatic substitution reactions. This reactivity can be leveraged in:

  • Cross-coupling reactions (Suzuki, Stille, Negishi couplings)

  • Metal-halogen exchange reactions

  • Formation of organometallic compounds through lithiation

The nitrogen in the pyridine ring also influences the electronic distribution, enhancing the electrophilicity at certain positions and providing a potential coordination site for metal catalysts.

Structural Analogs and Comparative Analysis

Several structural analogs of (2-Bromopyridin-3-yl)methanamine exist, each with distinct properties due to variations in substitution patterns. Understanding these relationships helps contextualize the compound's significance.

Notable structural analogs include:

  • (4-Bromopyridin-3-yl)methanamine - With bromine at position 4 instead of position 2

  • (3-Bromopyridin-2-yl)methanamine - With reversed positions of bromine and the methylamine group

  • (2-Bromopyridin-3-yl)methanamine hydrochloride - The salt form with altered solubility properties

These compounds differ in their chemical reactivity, biological activity, and synthesis routes, highlighting the importance of precise substitution patterns in pyridine-based building blocks.

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